molecular formula C5H15ClN2 B12862839 (R)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride

(R)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride

Cat. No.: B12862839
M. Wt: 138.64 g/mol
InChI Key: BDPZEGWDXLLDQC-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of ®-1,2-diaminopropane with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

    Starting Material: ®-1,2-diaminopropane

    Reagents: Formaldehyde, Hydrogen chloride

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity of ®-1,2-diaminopropane.

    Reaction Setup: Using reactors equipped with temperature control systems.

    Product Isolation: The product is isolated by crystallization or distillation, followed by purification to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    N1,N1-Dimethyl-1,2-diaminoethane: A structurally similar compound with different chain length and properties.

    N1,N1-Dimethyl-1,3-diaminopropane: Another similar compound with a different position of the amine groups.

Uniqueness

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to selectively interact with chiral targets makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

(2R)-1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H/t5-;/m1./s1

InChI Key

BDPZEGWDXLLDQC-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CN(C)C)N.Cl

Canonical SMILES

CC(CN(C)C)N.Cl

Origin of Product

United States

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